TrxR-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TrxR-IN-2 is a synthetic compound known for its inhibitory effects on thioredoxin reductase (TrxR), an enzyme involved in the thioredoxin system This system plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
TrxR-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
TrxR-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study redox reactions and enzyme inhibition.
Biology: Investigated for its role in cellular redox regulation and oxidative stress response.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
TrxR-IN-2 exerts its effects by inhibiting thioredoxin reductase, an enzyme that reduces oxidized thioredoxin using NADPH as a co-substrate. This inhibition disrupts the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells. The molecular targets and pathways involved include the thioredoxin system, redox signaling pathways, and apoptosis-related proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor with applications in cancer therapy.
S-250: A potent and specific inhibitor of thioredoxin reductase, studied for its effects on leukemia cells.
Uniqueness of TrxR-IN-2
This compound is unique due to its specific inhibitory effects on thioredoxin reductase and its potential applications in cancer therapy. Unlike other inhibitors, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H22N4O4 |
---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
1-[(E)-3-[3,6-dimethyl-5-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]pyrazin-2-yl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C22H22N4O4/c1-15-17(9-11-21(29)25-13-5-3-7-19(25)27)24-16(2)18(23-15)10-12-22(30)26-14-6-4-8-20(26)28/h3-4,7-12H,5-6,13-14H2,1-2H3/b11-9+,12-10+ |
InChI-Schlüssel |
CRAYTIJKMJDEDI-WGDLNXRISA-N |
Isomerische SMILES |
CC1=C(N=C(C(=N1)/C=C/C(=O)N2CCC=CC2=O)C)/C=C/C(=O)N3CCC=CC3=O |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C=CC(=O)N2CCC=CC2=O)C)C=CC(=O)N3CCC=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.